4-Bromo-1-methyl-1H-imidazole hydrobromide
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Overview
Description
4-Bromo-1-methyl-1H-imidazole hydrobromide: is a chemical compound with the molecular formula C4H6Br2N2 . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-imidazole hydrobromide typically involves the bromination of 1-methylimidazole. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated systems and controlled environments helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions:
Nucleophilic Reagents: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-1-methyl-1H-imidazole hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-imidazole hydrobromide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the imidazole ring can engage in hydrogen bonding and coordination with metal ions. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-imidazole
- 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
- 5-Bromo-1-methyl-1H-imidazole
Comparison: 4-Bromo-1-methyl-1H-imidazole hydrobromide is unique due to the presence of the hydrobromide group, which can enhance its solubility and reactivity compared to its analogs. This makes it particularly useful in certain chemical reactions and applications where solubility and reactivity are critical factors.
Properties
IUPAC Name |
4-bromo-1-methylimidazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c1-7-2-4(5)6-3-7;/h2-3H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRWRWQCLBAICI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682026 |
Source
|
Record name | 4-Bromo-1-methyl-1H-imidazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-41-9 |
Source
|
Record name | 1H-Imidazole, 4-bromo-1-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-methyl-1H-imidazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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